N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-21(24-16-8-9-19-20(14-16)30-13-12-29-19)15-31-22-17-6-2-3-7-18(17)25-23(26-22)27-10-4-1-5-11-27/h2-3,6-9,14H,1,4-5,10-13,15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEOCPMWRYMDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antioxidant properties, and potential neuroprotective effects.
Synthesis and Characterization
The compound was synthesized through a multi-step reaction involving 2,3-dihydrobenzo[1,4]-dioxin derivatives and various acetamides. The synthesis process included the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides and subsequent derivatization with bromo-acetamides. Characterization was performed using IR and NMR spectroscopy to confirm the structure and purity of the synthesized compounds .
Enzyme Inhibition
The biological activity of this compound has been evaluated for its inhibitory effects on key enzymes:
| Enzyme | Inhibition Activity |
|---|---|
| α-glucosidase | Significant inhibition observed |
| Acetylcholinesterase (AChE) | Weak inhibition noted |
Most derivatives exhibited substantial inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM), while showing weaker effects on AChE, relevant in Alzheimer's disease (AD) .
Antioxidant Properties
Studies have indicated that compounds with similar structures exhibit antioxidant activities. The antioxidant potential was assessed using DPPH radical scavenging assays. The results suggest that these compounds may protect against oxidative stress by scavenging free radicals, although specific data for the compound remains limited .
Neuroprotective Effects
Research into related compounds suggests potential neuroprotective properties. For instance, some derivatives have shown efficacy in protecting neuronal cells from oxidative damage and improving cognitive function in animal models subjected to stress conditions. This indicates a promising avenue for further investigation into the neuroprotective capabilities of this compound .
Case Studies
In vitro studies have demonstrated that related compounds can induce cell cycle arrest in cancer cells. For example, a similar quinazolinone derivative exhibited significant antiproliferative activity against various cancer cell lines with GI50 values comparable to established chemotherapeutics like Doxorubicin . This suggests that the benzodioxin structure may contribute to anticancer activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. These studies provide insights into the interactions at the molecular level and help in understanding the mechanism of action behind its biological activities .
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide. These compounds have been evaluated for their inhibitory effects on enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro assays demonstrated that these compounds can effectively lower blood glucose levels by inhibiting glucose absorption in the intestines .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. It has been investigated for its potential to inhibit acetylcholinesterase activity, making it a candidate for treating Alzheimer's disease. The inhibition of this enzyme is critical as it leads to increased levels of acetylcholine, a neurotransmitter involved in memory and learning .
Case Study 1: Diabetes Management
In a controlled study involving diabetic rats, derivatives of this compound were administered over a period of four weeks. Results indicated a significant reduction in fasting blood glucose levels compared to the control group. The mechanism was attributed to the inhibition of α-glucosidase activity .
Case Study 2: Neuroprotection
A separate study evaluated the efficacy of this compound in an Alzheimer's disease model. The compound was found to improve cognitive function in treated mice compared to untreated controls. Behavioral tests showed enhanced memory retention and learning capabilities, likely due to reduced acetylcholinesterase activity .
Q & A
Q. What are the established synthetic routes for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide, and which characterization techniques are critical for confirming its structure?
- Methodological Answer : The synthesis typically involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine derivative with a sulfanylacetamide intermediate. For example, a multi-step approach may include:
- Step 1 : Preparation of the quinazolin-4-ylsulfanyl intermediate via nucleophilic substitution (e.g., using 2-(piperidin-1-yl)quinazolin-4-thiol).
- Step 2 : Reaction with chloroacetyl chloride to form the sulfanylacetamide moiety.
- Step 3 : Final coupling with the benzodioxin-6-amine under basic conditions (e.g., Na₂CO₃, pH 9–10, room temperature) .
Characterization : - IR spectroscopy to confirm functional groups (e.g., C=O, S–S).
- ¹H-NMR for verifying substitution patterns and piperidinyl/benzodioxin protons.
- CHN elemental analysis to validate molecular formula .
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Methodological Answer :
- Reagent stoichiometry : Maintain a 1:1 molar ratio of the benzodioxin-6-amine to the sulfanylacetamide intermediate to minimize side products.
- Reaction conditions : Stirring at room temperature for 3–4 hours under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against acetylcholinesterase (AChE) or α-glucosidase using spectrophotometric methods (e.g., Ellman’s reagent for AChE) to assess inhibitory IC₅₀ values .
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–200 µg/mL .
Advanced Research Questions
Q. What in silico and in vitro strategies are recommended to elucidate the mechanism of action of this compound as a potential enzyme inhibitor?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., AChE or GABA receptors). Focus on hydrogen bonding with quinazoline N-atoms and hydrophobic interactions with the benzodioxin ring .
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., AChE) to resolve binding modes at 1.5–2.0 Å resolution .
Q. How can researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize assay protocols : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., human recombinant vs. bovine-derived).
- Orthogonal validation : Confirm activity via fluorescence-based assays (e.g., thioflavin T for amyloid inhibition) alongside traditional spectrophotometric methods .
- Control for solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituents on the benzodioxin (e.g., Cl, OCH₃) or quinazoline rings (e.g., replacing piperidinyl with morpholinyl) .
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or carbonyl to assess electronic effects on activity .
- Data table :
| Derivative | Substituent (R₁) | Substituent (R₂) | IC₅₀ (AChE, µM) |
|---|---|---|---|
| Parent | H | Piperidinyl | 12.5 |
| Derivative A | Cl | Morpholinyl | 8.2 |
| Derivative B | OCH₃ | Piperidinyl | 18.7 |
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Conflicting data may arise from solvent polarity (e.g., >61.3 µg/mL in DMSO vs. <10 µg/mL in water). Use Hansen solubility parameters to predict optimal solvents .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
